An In-depth Technical Guide on the Physicochemical Properties of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide on the Physicochemical Properties of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound, 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine. Given the burgeoning interest in 1,3,4-thiadiazole derivatives for their therapeutic potential, this document aims to be a foundational resource for professionals engaged in drug discovery and development. The information presented herein is a synthesis of predicted data, findings from analogous compounds, and established experimental protocols.
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While specific experimental data for 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine is not extensively available in public literature, the following table summarizes key predicted values and experimental data from closely related analogs. This comparative approach allows for an informed estimation of the compound's properties.
Table 1: Physicochemical Data of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and Related Analogs
| Property | 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine (Predicted) | 2-Amino-5-phenyl-1,3,4-thiadiazole (Experimental) | 2-Amino-5-ethyl-1,3,4-thiadiazole (Experimental) |
| Molecular Formula | C₁₀H₁₁N₃S | C₈H₇N₃S[1] | C₄H₇N₃S |
| Molecular Weight | 205.28 g/mol | 177.23 g/mol [1][2] | 129.19 g/mol |
| Melting Point | Not available | 223-227 °C[2] | 200-203 °C |
| Boiling Point | Not available | Not available | Not available |
| XlogP | 2.3 | 1.7[1] | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and ethanol.[3] | Soluble in Acetone, Ethanol, DMF, DMSO.[3] | Not available |
| pKa | Not available | Not available | Not available |
Note: Predicted values are computationally generated and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
A general and widely adopted method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[4] This can be achieved through various dehydrating agents or catalysts.
Protocol: One-pot Synthesis using Polyphosphoric Acid (PPA)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
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Addition of PPA: Carefully add polyphosphoric acid (sufficient quantity to ensure stirring) to the reaction mixture.
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Heating: Heat the mixture with constant stirring at 80-100°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until a precipitate is formed.
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Isolation: Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Caption: General synthesis workflow for 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Protocol: Capillary Method
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Sample Preparation: Finely powder a small amount of the purified compound.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a melting point apparatus.
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Heating: Heat the sample slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting point range (0.5-1°C) is indicative of a pure compound.
Determination of Solubility
Solubility provides insights into a compound's polarity and is critical for formulation development.
Protocol: Qualitative Solubility Test
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Solvent Selection: Prepare a set of test tubes with various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane).
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Sample Addition: Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to each test tube.
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Observation: Agitate the tubes and observe if the compound dissolves at room temperature.
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Heating: If the compound is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature.
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Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.
Potential Biological Activities and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[5]
Anticancer Activity: Inhibition of the ERK Signaling Pathway
Several studies have suggested that 1,3,4-thiadiazole derivatives can exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of the ERK pathway is a hallmark of many cancers. Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit this pathway.
Caption: Proposed inhibition of the ERK signaling pathway by the thiadiazole derivative.
Antimicrobial Activity: Targeting DNA Gyrase
The antimicrobial potential of thiadiazole derivatives has also been a significant area of research. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Caption: Inhibition of bacterial DNA gyrase as a potential antimicrobial mechanism.
Conclusion
5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest within the broader class of 1,3,4-thiadiazole derivatives. While comprehensive experimental data for this specific molecule is still emerging, the information available for its analogs suggests a promising profile for further investigation in drug discovery programs. Its predicted physicochemical properties indicate that it is likely to be a stable, crystalline solid with good solubility in common organic solvents. The well-established synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles provide a solid foundation for its preparation and the generation of further derivatives for structure-activity relationship (SAR) studies. The potential for this compound to exhibit anticancer and antimicrobial activities through mechanisms such as ERK pathway and DNA gyrase inhibition, respectively, warrants dedicated biological evaluation. This technical guide serves as a starting point for researchers and scientists to design and execute further studies to fully elucidate the therapeutic potential of 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine.
References
- 1. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-phenyl-1,3,4-thiadiazole 96 2002-03-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. hospitalpharmajournal.com [hospitalpharmajournal.com]
